molecular formula C25H24N4O4 B2408531 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 940994-19-4

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2408531
CAS No.: 940994-19-4
M. Wt: 444.491
InChI Key: AYSDVVJWEJVWQD-ZHACJKMWSA-N
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Description

The compound 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a 1,3-oxazole-4-carbonitrile derivative featuring a piperazine ring substituted with a 2-methoxybenzoyl group at the 4-position and an (E)-configured ethenyl linker bearing a 3-methoxyphenyl moiety at the 2-position of the oxazole core. Its molecular formula is C₂₅H₂₄N₄O₄, with a molecular weight of 444.48 g/mol .

Properties

IUPAC Name

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-31-19-7-5-6-18(16-19)10-11-23-27-21(17-26)25(33-23)29-14-12-28(13-15-29)24(30)20-8-3-4-9-22(20)32-2/h3-11,16H,12-15H2,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSDVVJWEJVWQD-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxybenzoyl and methoxyphenyl groups. The final step involves the formation of the oxazole ring and the incorporation of the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: It can be studied for its potential effects on different biological pathways and receptors.

    Chemical Biology: The compound can be used as a tool to study the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring and the oxazole ring are known to interact with various receptors and enzymes, potentially modulating their activity. The methoxybenzoyl and methoxyphenyl groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous 1,3-oxazole-4-carbonitrile derivatives, focusing on substituent variations, molecular properties, and synthesis insights.

Substituent Variations and Molecular Properties

Table 1: Key Structural and Molecular Comparisons

Compound Name Benzoyl Substituent Ethenyl Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 2-Methoxy 3-Methoxyphenyl C₂₅H₂₄N₄O₄ 444.48
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (BJ25950) 2-Methoxy 4-Methoxyphenyl C₂₅H₂₄N₄O₄ 444.48
2-[(E)-2-(3-Methoxyphenyl)ethenyl]-5-[4-(3-Methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 3-Methyl 3-Methoxyphenyl C₂₅H₂₄N₄O₃ 428.48
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile 3-Chloro Furan-2-yl C₁₉H₁₆ClN₅O₂ 403.82
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-Methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile 3-Chloro 3-Methoxyphenyl C₂₄H₂₁ClN₄O₃ 448.91
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-Fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-Fluoro 4-Fluorophenyl C₂₃H₁₉F₂N₄O₃ 449.42
Key Observations:

Methoxy vs. Fluorine substitutions (e.g., 4-fluorobenzoyl in ) may improve metabolic stability and binding affinity in biological systems due to fluorine’s electronegativity and small atomic radius.

Ethenyl Substituent Position :

  • The 3-methoxyphenyl ethenyl group in the target compound differs from the 4-methoxyphenyl isomer (BJ25950) . Positional isomerism can significantly alter steric interactions and π-π stacking in receptor binding.

Molecular Weight Trends :

  • Compounds with chloro or fluoro substituents (e.g., 448.91 g/mol , 449.42 g/mol ) have higher molecular weights than the target compound (444.48 g/mol) due to halogen atomic masses.

Biological Activity

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (referred to as MBOZP) is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

MBOZP features a unique combination of functional groups, including:

  • Piperazine ring
  • Oxazole ring
  • Methoxy substituents

The molecular formula is C25H24N4O4C_{25}H_{24}N_{4}O_{4} with a molecular weight of 444.5 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for drug discovery.

Preliminary studies indicate that MBOZP may interact with specific enzymes or receptors, leading to various pharmacological effects. The proposed mechanisms include:

  • Kinase Inhibition : MBOZP has been identified as a potential kinase inhibitor, which could affect cellular processes such as proliferation and apoptosis.
  • Anticonvulsant Activity : Similar compounds have shown promise in anticonvulsant activity, suggesting that MBOZP may possess neuroprotective properties .
  • Anticancer Activity : Structural analogs have demonstrated anticancer effects, indicating that MBOZP could also exhibit cytotoxic properties against cancer cell lines .

Comparative Analysis with Similar Compounds

The following table highlights compounds structurally related to MBOZP and their associated biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(E)-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazoleC25H24N4O4C_{25}H_{24}N_{4}O_{4}Similar oxazole and piperazine structureAnticancer
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(E)-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-thiazoleC25H24ClN4OSC_{25}H_{24}ClN_{4}OSContains thiazole instead of oxazoleAntimicrobial
5-[4-(phenylpiperazinyl)] - 1,3-benzothiazole derivativesC23H22N4SC_{23}H_{22}N_{4}SDifferent heterocyclic frameworkAntidepressant

This comparative analysis illustrates the unique biological profile of MBOZP due to its specific combination of functional groups.

Case Studies and Research Findings

Several studies have explored the biological activity of MBOZP and related compounds:

  • Anticonvulsant Activity : A study evaluated the anticonvulsant effects of oxazole derivatives in animal models. MBOZP's structural analogs showed significant activity in preventing seizures, suggesting potential therapeutic applications in epilepsy management .
  • Kinase Inhibition Studies : Research indicated that MBOZP could inhibit certain kinases involved in cancer progression. This inhibition was linked to reduced cell proliferation in vitro, highlighting its potential as an anticancer agent.
  • Cytotoxicity Assays : In vitro tests demonstrated that MBOZP exhibited cytotoxic effects on various cancer cell lines. The IC50 values were comparable to established chemotherapeutic agents, suggesting its viability as a lead compound for further development .

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